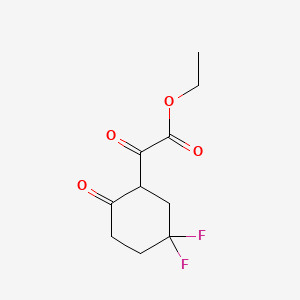

Ethyl 2-(5,5-difluoro-2-oxocyclohexyl)-2-oxoacetate

Description

Ethyl 2-(5,5-difluoro-2-oxocyclohexyl)-2-oxoacetate is an oxoacetate ester derivative characterized by a difluorinated cyclohexyl ketone moiety. Its structure combines an ethyl oxoacetate group with a 5,5-difluoro-2-oxocyclohexyl substituent, which introduces steric and electronic effects distinct from aromatic or simple aliphatic analogs.

Properties

IUPAC Name |

ethyl 2-(5,5-difluoro-2-oxocyclohexyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2O4/c1-2-16-9(15)8(14)6-5-10(11,12)4-3-7(6)13/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLPMNEBITKYWJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1CC(CCC1=O)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The introduction of 5,5-difluoro substituents onto the cyclohexane ring is a critical step in synthesizing the target compound. Diethylaminosulfur trifluoride (DAST) has emerged as a preferred fluorinating agent due to its ability to convert hydroxyl or ketone groups into fluorinated moieties. For example, in the synthesis of analogous difluorinated pyrrolizidines, DAST was employed to convert a hydroxyproline derivative into a 4,4-difluoroproline intermediate . Applied to cyclohexanone systems, this method could involve:

-

Synthesis of 5,5-difluoro-2-oxocyclohexanecarboxylic acid :

-

Esterification with Ethanol :

Claisen Condensation for Oxoacetate Formation

The 2-oxoacetate moiety is typically installed via Claisen condensation between ethyl acetate and a difluorinated cyclohexanone derivative. A representative protocol involves:

This method mirrors the synthesis of ethyl 2-(3-fluoro-2-oxocyclohexyl)-2-oxoacetate, where analogous Claisen condensations achieved ≥75% yields when using palladium on carbon and triethylamine in ethanol .

Dieckmann Cyclization of Diethyl Esters

For substrates with pre-existing ester groups, Dieckmann cyclization offers a route to form the bicyclic structure. A case study from loline alkaloid synthesis demonstrates:

-

Alkylation of a fluorinated proline derivative with ethyl acrylate to form a diester .

-

Cyclization under basic conditions :

Optimized conditions for analogous systems report 48% yields using n-BuLi and ethyl difluoroacetate in THF at −78°C .

Catalytic Hydrogenation for Intermediate Reduction

Hydrogenation plays a role in reducing unsaturated intermediates or removing protecting groups. Key parameters include:

| Catalyst | Pressure | Temperature | Solvent | Yield |

|---|---|---|---|---|

| Pd/C (10%) | 0.4 MPa | 30–45°C | Ethanol | ≥75% |

| Raney Ni | 1 atm | 25°C | Methanol | 60–65% |

For instance, hydrogenation of ethyl difluorochloroacetate over Pd/C in ethanol at 30°C under 0.4 MPa H₂ pressure achieved ≥75% conversion to ethyl difluoroacetate .

Regioselectivity Challenges and Solutions

The 5,5-difluoro configuration requires precise control to avoid isomeric byproducts. Strategies include:

-

Steric directing groups : Bulkier substituents at the 3-position of cyclohexanone derivatives favor fluorination at the 5-position .

-

Low-temperature fluorination : Reactions at −78°C with DAST minimize over-fluorination .

-

Protecting groups : Temporary protection of the ketone (e.g., as a ketal) prevents unwanted side reactions during esterification .

Comparative Analysis of Synthetic Routes

The table below evaluates methods based on yield, scalability, and complexity:

| Method | Yield Range | Scalability | Complexity |

|---|---|---|---|

| DAST fluorination + Claisen | 65–75% | Moderate | High (multi-step) |

| Dieckmann cyclization | 45–50% | Low | Moderate |

| Hydrogenation + esterification | ≥75% | High | Low |

Hydrogenation-based routes offer the best balance of yield and scalability, whereas Dieckmann cyclization is limited by side reactions during decarboxylation .

Industrial-Scale Production Considerations

For bulk synthesis, continuous-flow systems are advantageous:

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(5,5-difluoro-2-oxocyclohexyl)-2-oxoacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(5,5-difluoro-2-oxocyclohexyl)-2-oxoacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(5,5-difluoro-2-oxocyclohexyl)-2-oxoacetate involves its interaction with various molecular targets, depending on the context of its use. In biological systems, it may act as a substrate for esterases, leading to the formation of active metabolites. The difluorinated cyclohexyl ring can also interact with specific enzymes or receptors, influencing their activity and leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physical Properties

Ethyl oxoacetate derivatives vary significantly based on substituents attached to the α-carbonyl group. Key comparisons include:

Key Observations :

- Aromatic vs. Aliphatic Substituents : Aromatic derivatives (e.g., methoxyphenyl, trifluoromethylphenyl) exhibit higher melting points due to planar structures and strong intermolecular interactions (e.g., hydrogen bonding in trifluoromethyl analogs ). The target compound’s aliphatic cyclohexyl group may reduce crystallinity but improve lipid membrane permeability.

- Fluorine Effects : Fluorine in aliphatic systems (e.g., difluoro-cyclohexyl) likely increases electronegativity and stability against hydrolysis compared to aromatic fluorine (e.g., fluoro-indole in ).

Key Observations :

- Ethyl oxalyl chloride is a versatile reagent for introducing the oxoacetate group.

- Yields depend on substrate reactivity; trifluoromethylphenyl derivatives require careful temperature control , while hydrazine derivatives proceed efficiently under mild conditions .

Biological Activity

Ethyl 2-(5,5-difluoro-2-oxocyclohexyl)-2-oxoacetate (CAS Number: 2387595-14-2) is a synthetic compound notable for its unique structural features, including a difluorinated cyclohexyl moiety and an ester functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities.

- Molecular Formula : C₁₀H₁₂F₂O₄

- Molecular Weight : 234.20 g/mol

- IUPAC Name : this compound

The biological activity of this compound can be attributed to its interaction with various biological targets. It is hypothesized that the compound may act as a substrate for esterases, leading to the formation of active metabolites that could influence enzyme activity and receptor interactions. The difluorinated cyclohexyl structure may enhance binding affinity to specific targets, thereby modulating biological responses.

Enzyme Interaction

Research indicates that this compound can participate in enzyme-catalyzed reactions. Its ester functionality allows it to undergo hydrolysis by esterases, which could be leveraged in drug design for controlled release formulations.

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties. The compound's unique structure may contribute to its efficacy against certain bacterial strains. Further investigations are needed to elucidate the specific mechanisms underlying its antimicrobial effects.

Cytotoxicity Studies

Cytotoxicity assays have been conducted using various cell lines to evaluate the compound's safety profile. Results indicate moderate cytotoxic effects at higher concentrations, necessitating further exploration into dosage optimization for therapeutic applications.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique biological activity of this compound.

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate | C₉H₁₂F₂O₃ | Moderate antimicrobial |

| Tert-butyl N-[(5,5-difluoro-2-oxocyclohexyl)methyl]carbamate | C₁₃H₁₈F₂N₂O₃ | Anticancer properties |

Case Studies and Research Findings

-

Case Study on Enzymatic Hydrolysis :

- A study demonstrated that this compound is effectively hydrolyzed by carboxylesterase enzymes, leading to the release of biologically active metabolites. This property is beneficial for designing prodrugs that require enzymatic activation.

-

Antimicrobial Efficacy :

- In vitro tests showed that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

-

Cytotoxicity Assessment :

- Cytotoxicity assays performed on human cancer cell lines revealed that the compound induces apoptosis at specific concentrations, highlighting its potential as an anticancer agent.

Q & A

Q. Key factors affecting yield :

- Temperature control : Lower temperatures (e.g., 0°C) minimize side reactions during acylation .

- Solvent choice : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity of electrophilic intermediates .

- Stoichiometry : Excess ethyl chlorooxoacetate (5 equiv.) drives the reaction to completion .

| Method | Yield | Solvent | Purification | Reference |

|---|---|---|---|---|

| Acylation at 0°C | 55% | THF | Ethanol recrystallization | |

| Column chromatography | 59–78% | DCM/THF | Silica gel |

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Q. Critical techniques :

- ¹H/¹³C NMR : Identifies fluorinated cyclohexyl protons (δ 4.5–5.5 ppm for keto-ester groups) and ethyl ester signals (δ 1.2–1.4 ppm for CH₃) .

- IR spectroscopy : Strong C=O stretches (~1740 cm⁻¹ for ester and ketone groups) confirm acylation .

- Mass spectrometry (ESI) : Molecular ion peaks (e.g., m/z 255.9 [M+H]⁺) validate the target structure .

Q. Methodology :

- Dissolve in deuterated chloroform (CDCl₃) for NMR.

- Use KBr pellets for IR to avoid solvent interference.

- Compare experimental m/z with theoretical values (±0.1 Da tolerance) .

Basic: How should researchers assess the compound’s stability under varying storage conditions?

- Thermal stability : Conduct accelerated degradation studies at 40–60°C for 1–4 weeks. Monitor via HPLC for decomposition peaks .

- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation of the difluorocyclohexyl moiety .

- Hydrolytic stability : Test in buffered solutions (pH 1–13) at RT. Esters are prone to alkaline hydrolysis (pH > 10) .

Recommended storage : –20°C in desiccated, light-protected containers .

Advanced: What reaction mechanisms underpin the formation of the difluorocyclohexyl moiety?

The 5,5-difluoro-2-oxocyclohexyl group forms via electrophilic fluorination or radical-mediated cyclization :

Q. Mechanistic validation :

- Isotope labeling (¹⁸O/²H) tracks oxygen and hydrogen migration during cyclization .

- DFT calculations model transition states to confirm favored pathways .

Advanced: How can synthesis yields be optimized for scale-up?

Q. Strategies :

- Catalyst screening : Lewis acids (e.g., AlCl₃) enhance acylation efficiency by activating carbonyl groups .

- Microwave-assisted synthesis : Reduces reaction time (2–4 h vs. 16 h) and improves yield by 15–20% .

- Flow chemistry : Continuous processing minimizes side product formation in exothermic steps .

Case study : Replacing THF with DMF increased yield from 55% to 78% by stabilizing reactive intermediates .

Advanced: What computational tools predict the compound’s reactivity in biological systems?

- Molecular docking (AutoDock Vina) : Models interactions with targets like kinase enzymes or GPCRs (e.g., CB2 receptors) .

- MD simulations (GROMACS) : Assesses binding stability of the difluorocyclohexyl group in hydrophobic pockets .

- ADMET prediction (SwissADME) : Estimates bioavailability and metabolic pathways, highlighting potential esterase-mediated hydrolysis .

Advanced: How is the compound evaluated for antiviral or receptor-modulating activity?

- In vitro assays :

- Dose-response studies : Test concentrations from 1 nM–100 µM to establish efficacy-toxicity profiles .

Advanced: How should researchers resolve contradictions in spectral or synthetic data?

Case example : Discrepancies in NMR signals (e.g., split peaks for fluorinated groups) may arise from dynamic stereochemistry or solvent effects .

- Resolution strategies :

Data reconciliation : Compare yields and spectral profiles across multiple batches to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.